2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a nitro group, a benzothiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a nitrobenzene derivative under acidic conditions.
Attachment of Piperidine Ring: The benzothiazole derivative is then reacted with piperidine in the presence of a suitable base to form the piperidine ring.
Introduction of Tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen peroxide.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Sulfoxides and sulfones.
Substitution: Nitrobenzothiazole derivatives.
Scientific Research Applications
2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
The presence of the tert-butyl ester group in 2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H23N3O4S2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
tert-butyl 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O4S2/c1-18(2,3)25-17(22)20-9-5-4-6-13(20)11-26-16-19-14-10-12(21(23)24)7-8-15(14)27-16/h7-8,10,13H,4-6,9,11H2,1-3H3 |
InChI Key |
OPGFRPDELKJLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.